tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C15H22ClN3O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogen chloride.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This step often requires the use of 4-chloro-6-methylpyrimidine as a starting material.
Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and methanol, while catalysts such as triethylamine may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(2,3-dioxopiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl ((1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups. The presence of both the pyrimidine and piperidine rings, along with the tert-butyl carbamate group, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(17)20-14(19-11)21-7-5-12(6-8-21)10-18-15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWIEGHWARVHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CNC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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